3-(1-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride
CAS No.: 1909326-22-2
Cat. No.: VC6654246
Molecular Formula: C6H13ClN4
Molecular Weight: 176.65
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1909326-22-2 |
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Molecular Formula | C6H13ClN4 |
Molecular Weight | 176.65 |
IUPAC Name | 3-(1-methyl-1,2,4-triazol-3-yl)propan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C6H12N4.ClH/c1-10-5-8-6(9-10)3-2-4-7;/h5H,2-4,7H2,1H3;1H |
Standard InChI Key | QAODLQFQYPWCFW-UHFFFAOYSA-N |
SMILES | CN1C=NC(=N1)CCCN.Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity
The hydrochloride salt of 3-(1-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine has the molecular formula C₆H₁₃ClN₄ and a molecular weight of 176.65 g/mol. Its IUPAC name is 3-(1-methyl-1,2,4-triazol-3-yl)propan-1-amine hydrochloride, with the free base form (C₆H₁₂N₄) having a molecular weight of 140.19 g/mol . The compound’s structure features a 1,2,4-triazole ring—a five-membered heterocycle with three nitrogen atoms—connected to a three-carbon amine chain.
Key Structural Descriptors:
The hydrochloride form enhances water solubility, making it suitable for biological and pharmaceutical applications.
Synthesis and Production
Synthetic Routes
The synthesis of 3-(1-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride typically involves:
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Alkylation of 1-methyl-1H-1,2,4-triazole: Reacting 1-methyl-1H-1,2,4-triazole with 3-chloropropan-1-amine in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF).
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Salt Formation: Treating the free amine with hydrochloric acid to yield the hydrochloride salt.
Reaction Conditions:
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Temperature: 80–100°C
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Solvent: DMF or acetonitrile
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Yield: ~60–75% (estimated for analogous triazole derivatives)
Industrial Scalability
Industrial production may employ continuous flow synthesis to optimize efficiency, though specific protocols for this compound remain undocumented in public literature.
Physicochemical Properties
Solubility and Stability
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Water Solubility: High due to hydrochloride salt formation.
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Stability: Stable under ambient conditions but hygroscopic; requires storage in airtight containers.
Spectroscopic Data
While experimental spectra (e.g., NMR, IR) are unavailable in public databases, computational predictions suggest:
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¹H NMR: Peaks at δ 2.7–3.1 ppm (amine protons), δ 3.8 ppm (triazole CH₃), and δ 7.5–8.0 ppm (triazole ring protons) .
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Mass Spectrometry: Predominant fragment at m/z 140 (free base molecular ion) .
Comparative Analysis of Triazole Derivatives
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